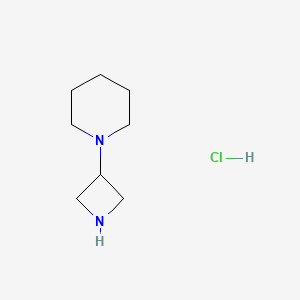

1-(Azetidin-3-yl)piperidine hydrochloride

Description

Contextual Significance of Nitrogen-Containing Heterocycles in Organic Synthesis

Nitrogen-containing heterocycles are organic compounds featuring a ring structure containing at least one nitrogen atom. These structures are fundamental in organic chemistry and are omnipresent in nature, forming the core of many essential biological molecules like nucleic acids, vitamins, and hormones. numberanalytics.comopenmedicinalchemistryjournal.comnih.gov Their significance in organic synthesis is immense, driven by their broad applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comopenmedicinalchemistryjournal.com Over 75% of drugs approved by the U.S. FDA contain a nitrogen heterocycle, highlighting their importance in medicinal chemistry. nih.gov

The utility of these compounds stems from their diverse chemical reactivity and structural variety. The nitrogen atom can influence the electronic properties of the ring, often participating in delocalized π-electron systems, which imparts unique stability and reactivity patterns. numberanalytics.com They can act as versatile building blocks, intermediates, or catalysts in a multitude of chemical reactions. numberanalytics.com Many nitrogen heterocycles exhibit significant biological activity, including antibacterial, antiviral, and anticancer properties, making them privileged scaffolds in drug discovery. numberanalytics.comresearchgate.net Furthermore, they are used as functional materials like conducting polymers and as ligands to enhance the selectivity of metal catalysts. numberanalytics.com

Strategic Importance of Piperidine (B6355638) and Azetidine (B1206935) Scaffolds in Molecular Design

Among the vast family of nitrogen heterocycles, piperidine and azetidine hold special strategic importance in molecular design and medicinal chemistry.

The piperidine scaffold, a six-membered nitrogen-containing ring, is the most common heterocycle found in FDA-approved pharmaceuticals. arizona.edu It is a cornerstone of over 70 commercialized drugs. arizona.edu Its prevalence is due to its ability to serve as a versatile building block that can be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical properties. arizona.edunih.gov Piperidine derivatives have been successfully employed in a wide range of therapeutic areas, acting as CNS modulators, anticoagulants, antihistamines, and anticancer agents. arizona.edu The synthesis of substituted piperidines is a major focus in organic chemistry, with primary routes including the hydrogenation of pyridine (B92270) precursors and various cyclization strategies. nih.gov

The azetidine scaffold is a four-membered nitrogen-containing heterocycle. nih.gov Its key feature is its inherent ring strain (approximately 25 kcal/mol), which imparts significant molecular rigidity and unique chemical reactivity. researchgate.netresearchgate.net Despite historical challenges in their synthesis, azetidines have emerged as valuable and privileged scaffolds in drug discovery. researchgate.netresearchgate.net They are often used as bioisosteric replacements for larger rings like piperidine, offering a way to improve properties such as metabolic stability while maintaining biological activity. researchgate.net The strained ring can also serve as a synthetic handle for creating 1,3-amino functionalized products. researchgate.netresearchgate.net The combination of rigidity and stability makes the azetidine motif a powerful tool for designing novel therapeutic agents. nih.govnih.gov

Overview of 1-(Azetidin-3-yl)piperidine (B158807) Hydrochloride as a Key Synthetic Intermediate and Research Subject

1-(Azetidin-3-yl)piperidine hydrochloride is a chemical compound that serves as a key synthetic intermediate for researchers, particularly in the field of medicinal chemistry. As its name suggests, this molecule uniquely combines the structural features of both the azetidine and piperidine rings, linking them via a nitrogen-carbon bond. This structure is of significant interest as it allows for the exploration of chemical space by incorporating the distinct properties of both a strained four-membered ring and a flexible six-membered ring into a single, compact building block.

This compound is primarily utilized in early-stage drug discovery and development. Its derivatives have been investigated as potential therapeutic agents. For instance, related 3-azetidinylalkylpiperidine structures have been synthesized as part of research into tachykinin antagonists. google.com The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for use in various laboratory settings. The dihydrochloride (B599025) salt is a common form available to researchers. chemsrc.comsigmaaldrich.combldpharm.com

Below are the key chemical properties for the dihydrochloride form of the compound.

Scope and Objectives of the Comprehensive Research Outline on this compound

The objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The scope is intentionally specific, beginning with the broad chemical context and progressively narrowing to the compound itself. The initial sections establish the foundational importance of nitrogen-containing heterocycles in modern organic synthesis and then detail the strategic value of the constituent azetidine and piperidine scaffolds in molecular design for medicinal chemistry. Subsequently, the article provides a specific profile of this compound, identifying it as a significant synthetic intermediate and presenting its key chemical data. This structured approach aims to situate the compound within its scientific context and highlight its role as a valuable tool in contemporary chemical research.

Table of Mentioned Compounds

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

223381-72-4 |

|---|---|

Molecular Formula |

C8H17ClN2 |

Molecular Weight |

176.69 g/mol |

IUPAC Name |

1-(azetidin-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C8H16N2.ClH/c1-2-4-10(5-3-1)8-6-9-7-8;/h8-9H,1-7H2;1H |

InChI Key |

INQZVARNFWVPBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2CNC2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 1 Azetidin 3 Yl Piperidine Hydrochloride

Retrosynthetic Analysis of the 1-(Azetidin-3-yl)piperidine (B158807) Core Structure

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the desired final product to simpler, commercially available starting materials. ias.ac.in For the 1-(azetidin-3-yl)piperidine core, the primary disconnection occurs at the C-N bond linking the azetidine (B1206935) and piperidine (B6355638) rings. This bond can be formed through several strategic approaches, each with its own set of precursors and reaction conditions.

The most direct disconnections lead to two key synthons: an electrophilic azetidine synthon and a nucleophilic piperidine synthon, or vice versa. An alternative approach involves disconnecting within the ring systems themselves, suggesting a stepwise construction of one or both heterocyclic rings.

Direct Coupling Strategies for Forming the Azetidinyl-Piperidine Linkage

The formation of the crucial bond between the azetidine and piperidine rings can be achieved through several direct coupling methods.

Nucleophilic Substitution Approaches (e.g., SN2) to the Amine Bond Formation

A common and effective method for forming the C-N bond is through a nucleophilic substitution (SN2) reaction. This strategy typically involves the reaction of a piperidine nucleophile with an azetidine electrophile. A frequently used electrophile is a 3-halo- or 3-sulfonyloxy-azetidine derivative, which readily undergoes displacement by the secondary amine of piperidine. For instance, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) has been utilized as an effective electrophile for direct displacement with amine nucleophiles. chemrxiv.org The use of a suitable base is often necessary to neutralize the acid generated during the reaction.

Reductive Amination Methodologies for the Secondary Amine

Reductive amination is a versatile two-step process that can be employed to form the azetidinyl-piperidine linkage. mdpi.comresearchgate.net This method involves the reaction of an azetidin-3-one (B1332698) with piperidine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. nih.gov This approach is widely used for the synthesis of various piperidine derivatives due to its operational simplicity and the availability of starting materials. researchgate.net

Amidation and Subsequent Reduction Pathways

An alternative to direct alkylation or reductive amination is the formation of an amide bond followed by its reduction. In this pathway, a 3-carboxyazetidine derivative or its activated form (e.g., an acyl chloride) is reacted with piperidine to form an amide. The resulting amide is then reduced to the secondary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). whiterose.ac.uk While this is a two-step process, it can be advantageous in certain synthetic contexts, particularly when other functional groups are present that might be sensitive to the conditions of direct alkylation or reductive amination.

Stepwise Construction and Functionalization of the Azetidine and Piperidine Ring Systems

In some synthetic strategies, the azetidine or piperidine ring is constructed in a stepwise manner, incorporating the other ring as a substituent at the appropriate stage.

Cyclization Techniques for Azetidine Ring Formation from Acyclic Precursors

The formation of the strained four-membered azetidine ring is a key challenge in the synthesis of this compound class. magtech.com.cn Various cyclization techniques have been developed to construct this ring from acyclic precursors. magtech.com.cnrsc.org One common method involves the intramolecular cyclization of a γ-amino alcohol or a related derivative. For example, a 1,3-amino alcohol can be converted to a leaving group at the hydroxyl position (e.g., a tosylate or mesylate), which is then displaced by the internal amine to form the azetidine ring. google.com Another approach is the photochemical Norrish-Yang cyclization of α-aminoacetophenones, which can provide access to highly substituted azetidinols. beilstein-journals.orgresearchgate.net Gold-catalyzed intermolecular oxidation of alkynes has also been reported as a method for the synthesis of azetidin-3-ones, which are valuable intermediates. nih.gov

Below is a table summarizing various synthetic approaches for the formation of the azetidine ring:

| Cyclization Method | Precursor Type | Key Reaction Conditions | Reference |

| Intramolecular Nucleophilic Substitution | γ-Haloamine or γ-amino alcohol derivative | Base | google.com |

| Norrish-Yang Cyclization | α-Aminoacetophenone | Photochemical irradiation | beilstein-journals.orgresearchgate.net |

| Gold-Catalyzed Oxidative Cyclization | N-Propargylsulfonamide | Gold catalyst, oxidant | nih.gov |

| [2+2] Cycloaddition | Imine and alkene | Light or catalyst | rsc.orgnih.gov |

Ring-Closure Strategies for Piperidine Ring Synthesis

The formation of the piperidine ring is a critical step in the synthesis of 1-(azetidin-3-yl)piperidine. Various intramolecular cyclization strategies have been developed for piperidine synthesis, often involving the formation of a carbon-nitrogen or carbon-carbon bond. nih.gov Common approaches include:

Reductive Amination: This powerful one-pot reaction can involve the condensation of an amine with a ketone or aldehyde, followed by reduction of the resulting imine or enamine to form the piperidine ring. acs.org The efficiency of this process can be remarkable, involving a cascade of several reactions. acs.org

Intramolecular Cyclization of Amino Alcohols: The cyclization of amino alcohols can be a key strategy. For instance, treatment of an appropriately substituted amino alcohol can lead to the formation of the piperidine ring. whiterose.ac.uk

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is another effective method for constructing the piperidine skeleton. nih.gov

Metal-Catalyzed Cyclization: Transition metal catalysts can facilitate the intramolecular cyclization of suitable precursors to form the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated ring closure offers an alternative pathway to piperidine derivatives. nih.gov For example, a 1,6-hydrogen atom transfer can initiate a cyclization cascade to yield the desired piperidine structure. nih.gov

A notable strategy for constructing substituted piperidines involves the ring transformation of 2-(2-mesyloxyethyl)azetidines. This method provides stereoselective access to cis-3,4-disubstituted piperidines through the reaction of these precursors with various nucleophiles. nih.gov The reaction proceeds through a transient 1-azoniabicyclo[2.2.0]hexane intermediate, which undergoes an SN2-type ring opening. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency and success of any synthetic route heavily depend on the optimization of various reaction parameters.

Influence of Solvent Systems and Reagent Stoichiometry

The choice of solvent can significantly impact reaction outcomes, including yield and selectivity. For instance, in the one-pot synthesis of functionalized piperidines, a screening of different solvents may be conducted to identify the optimal medium for the reaction. researchgate.net Similarly, the stoichiometry of reagents, such as the ratio of reactants and catalysts, must be carefully controlled to maximize product formation and minimize side reactions.

Catalyst Screening and Development for Enhanced Selectivity and Yield

Catalysts play a pivotal role in many synthetic transformations, and their selection is crucial for achieving high yields and selectivity. A variety of catalysts can be employed in piperidine synthesis, including both metal-based and organocatalysts. nih.gov

For example, in multicomponent reactions for piperidine synthesis, different acid catalysts might be screened to find the most effective one. researchgate.net Nickel(II) perchlorate (B79767) hexahydrate has been identified as an efficient and environmentally friendly catalyst for the one-pot synthesis of certain piperidine derivatives. researchgate.net The development of new catalytic systems, such as those based on chiral iridium complexes, has also been a focus for the stereoselective synthesis of piperidines. researchgate.net

Table 1: Catalyst Screening for a One-Pot Piperidine Synthesis researchgate.net

| Entry | Catalyst | Solvent | Yield (%) |

| 1 | No Catalyst | Ethanol | Trace |

| 2 | Acetic Acid | Ethanol | 25 |

| 3 | Nickel Chloride | Ethanol | 48 |

| 4 | Ni(ClO₄)₂·6H₂O | Ethanol | 80 |

| 5 | Ni(ClO₄)₂·6H₂O | Methanol | 72 |

| 6 | Ni(ClO₄)₂·6H₂O | Acetonitrile | 65 |

This table is a representative example based on findings for a specific piperidine synthesis and is intended for illustrative purposes.

Temperature and Pressure Profile Optimization for Reaction Efficiency

Reaction temperature and pressure are critical parameters that can influence reaction rates, equilibria, and selectivity. While many piperidine syntheses can be carried out at room temperature, some transformations may require elevated temperatures to proceed efficiently. nih.govresearchgate.net High-pressure conditions are sometimes necessary, particularly in hydrogenation reactions of pyridine (B92270) derivatives to form piperidines, although milder methods are continuously being developed. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogs of 1-(Azetidin-3-yl)piperidine

The synthesis of chiral analogs of 1-(azetidin-3-yl)piperidine is of significant interest due to the often-crucial role of stereochemistry in biological activity. google.com Stereoselective synthesis aims to control the formation of specific stereoisomers.

Application of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

A common strategy in asymmetric synthesis involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed.

Chiral ligands are another cornerstone of asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed reaction. The selection of the appropriate chiral ligand is often critical for achieving high enantiomeric excess. nih.gov For instance, the use of chiral iridium complexes with specific ligands has been shown to be effective in the enantioselective synthesis of piperidines. researchgate.net

The stereoselective synthesis of piperidine derivatives can also be achieved through methods like the Sharpless asymmetric dihydroxylation, which can be applied to create enantiomerically pure intermediates. whiterose.ac.uk Furthermore, the use of chiral sulfinamide chemistry can provide access to chiral azetidin-3-ones, which are valuable precursors for the synthesis of chiral azetidine-containing compounds. nih.gov

Diastereoselective and Enantioselective Catalytic Methods

The quest for stereochemically pure 1-(azetidin-3-yl)piperidine has led to the exploration of various catalytic strategies. These methods primarily focus on the stereocontrolled formation of either the azetidine or the piperidine ring, or the stereoselective coupling of the two pre-existing rings. Key approaches include catalytic hydrogenation, aza-Michael additions, and metal-catalyzed cross-coupling reactions, where the choice of catalyst and chiral ligands is paramount in dictating the stereochemical outcome.

One of the foundational methods for constructing the 1-(azetidin-3-yl)piperidine scaffold is through the aza-Michael addition of piperidine to an activated azetidine precursor. A known, non-catalytic approach involves the reaction of piperidine with N-Boc-3-azetidinone, which can be followed by further synthetic steps to yield the target compound. mdpi.com However, to achieve stereoselectivity, catalytic variants of this and other synthetic strategies are employed.

Recent advancements in catalysis have provided powerful tools for the enantioselective synthesis of substituted piperidines. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of pyridine derivatives have been shown to produce enantioenriched 3-substituted tetrahydropyridines, which are direct precursors to chiral piperidines. snnu.edu.cn While not directly applied to 1-(azetidin-3-yl)piperidine in the reviewed literature, this methodology represents a promising avenue for its enantioselective synthesis. The general approach involves a three-step process: partial reduction of a pyridine precursor, rhodium-catalyzed asymmetric carbometalation, and subsequent reduction to the piperidine ring. snnu.edu.cn

Similarly, organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral piperidines. The use of chiral phosphoric acids or quinine-derived primary-tertiary diamines as catalysts in intramolecular aza-Michael additions has afforded chiral 3-substituted 1,2-oxazinanes, which can be precursors to piperidines, in high yields and enantioselectivities. nih.govnih.gov An organocatalytic aza-Michael addition of 4-nitro-pyrazole to an enoate has been successfully used in the concise, stereoselective synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine. nih.gov These examples highlight the potential of organocatalysis to control the stereochemistry of the piperidine ring during its formation.

Copper-catalyzed reactions have also shown significant promise. For example, a highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst has been developed to access chiral 2,3-disubstituted azetidines. ntu.edu.sg This method allows for the installation of two versatile functionalities on the azetidine ring with excellent stereocontrol. Furthermore, copper-catalyzed asymmetric cyclizative aminoboration has been employed for the synthesis of chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov These catalytic systems offer precise control over the formation of stereogenic centers in both azetidine and piperidine rings, respectively.

The following table summarizes representative catalytic systems and their performance in the synthesis of chiral piperidine and azetidine derivatives, which could be adapted for the synthesis of 1-(azetidin-3-yl)piperidine.

| Catalytic System | Reaction Type | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric Reductive Heck | Dihydropyridine | 3-Aryl-tetrahydropyridine | High | High ee | organic-chemistry.org |

| Quinine-derived diamine / PFP | Intramolecular aza-Michael Addition | Unsaturated amine | Chiral 1,2-oxazinane | Up to 99 | Up to 98/2 er | nih.gov |

| CuBr / (S,S)-Ph-BPE | Asymmetric Boryl Allylation | Azetine | Chiral 2,3-disubstituted azetidine | Good | High ee | ntu.edu.sg |

| [CuOTf]₂·PhH / (S,S)-Ph-BPE | Asymmetric Cyclizative Aminoboration | Hydroxylamine ester | Chiral 2,3-cis-disubstituted piperidine | Moderate to Good | Excellent ee | nih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of 1 Azetidin 3 Yl Piperidine Hydrochloride Structure

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For 1-(Azetidin-3-yl)piperidine (B158807) hydrochloride, HRMS would be employed to confirm its molecular formula, C₈H₁₇ClN₂. The expected monoisotopic mass of the protonated molecule ([M+H]⁺) would be calculated and compared to the experimentally observed mass, with a deviation of less than 5 ppm providing strong evidence for the assigned formula.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Elucidation

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of 1-(Azetidin-3-yl)piperidine, key fragmentation pathways would likely involve the cleavage of the C-N bonds of the azetidine (B1206935) and piperidine (B6355638) rings. The identification of fragment ions corresponding to the piperidine ring (m/z 84.0813) and the azetidin-3-yl moiety would be crucial for confirming the connectivity of the two cyclic systems.

Table 1: Predicted HRMS and MS/MS Fragmentation Data for 1-(Azetidin-3-yl)piperidine

| Ion | Predicted m/z | Formula | Description |

| [M+H]⁺ | 141.1386 | C₈H₁₇N₂⁺ | Protonated parent molecule |

| [M+H - C₄H₈N]⁺ | 85.0651 | C₅H₉N⁺ | Loss of the piperidine ring |

| [M+H - C₃H₆N]⁺ | 57.0573 | C₄H₇⁺ | Loss of the azetidine ring |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as information about their connectivity and spatial relationships.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of 1-(Azetidin-3-yl)piperidine hydrochloride in a suitable solvent (e.g., D₂O or DMSO-d₆) would show distinct signals for the protons of the azetidine and piperidine rings. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons adjacent to the nitrogen atoms would be expected to appear at a lower field (higher ppm value). The coupling constants (J) between adjacent protons would provide information about the dihedral angles and thus the conformation of the rings.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The number of signals would indicate the number of unique carbon atoms, and their chemical shifts would be characteristic of their hybridization and chemical environment.

While ¹⁵N NMR is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it could provide valuable information about the electronic environment of the two nitrogen atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine-CH₂ | 3.5 - 4.0 | 45 - 55 |

| Azetidine-CH | 3.0 - 3.5 | 50 - 60 |

| Piperidine-CH₂ (α to N) | 2.8 - 3.3 | 50 - 60 |

| Piperidine-CH₂ (β to N) | 1.5 - 2.0 | 25 - 35 |

| Piperidine-CH₂ (γ to N) | 1.4 - 1.8 | 20 - 30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are essential for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the azetidine and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the azetidine and piperidine rings through the C-N bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations between protons on the azetidine and piperidine rings would confirm their close spatial relationship and provide insights into the preferred conformation of the molecule.

Solid-State NMR Applications for Polymorphic Form Characterization and Crystallographic Insights

Solid-state NMR (ssNMR) can be used to study the structure and dynamics of molecules in the solid state. This technique would be particularly useful for characterizing different polymorphic forms of this compound, which may exhibit different physical properties. ssNMR can also provide information that is complementary to X-ray crystallography, such as details about local disorder and dynamics.

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise bond lengths, bond angles, and torsion angles of the molecule. This would allow for the unambiguous determination of the absolute configuration of the stereocenters, if any, and the conformation of the azetidine and piperidine rings in the solid state.

Furthermore, X-ray crystallography reveals the crystal packing, which describes how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds involving the hydrochloride counter-ion and the nitrogen atoms, which play a crucial role in the stability of the crystal structure.

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline material at the atomic level. carleton.edu This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged within the crystal lattice. carleton.eduresearchgate.net

The process begins with the growth of a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and cooled to a low temperature (commonly 100-150 K) to minimize thermal vibrations. carleton.edu The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

Hypothetical Crystal Data and Structure Refinement for this compound

This table presents representative data that would be expected from a single-crystal X-ray diffraction analysis of the title compound, based on known structures of similar small molecule hydrochloride salts. mdpi.comnih.gov

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₁₉ClN₂ |

| Formula weight | 190.71 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, b = 12.3(1) Å, c = 10.2(1) Å |

| α = 90°, β = 105.5(2)°, γ = 90° | |

| Volume | 1025(3) ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.235 Mg/m³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment

While single-crystal XRD provides the ultimate structural detail, powder X-ray diffraction (PXRD) is an indispensable tool for the analysis of bulk crystalline materials. acs.org It is faster and does not require the cultivation of large single crystals, making it ideal for routine identification, phase purity analysis, and quality control in pharmaceutical settings. acs.orgnih.govcambridge.org

For a PXRD analysis, a sample of this compound is finely ground to ensure a random orientation of the microcrystals. cambridge.org This powder is then exposed to a monochromatic X-ray beam, and the detector scans a range of angles (2θ) to measure the intensity of the diffracted X-rays. Unlike the discrete spots in SC-XRD, a powder sample produces a characteristic pattern of peaks or reflections at specific 2θ angles.

According to Bragg's Law, each peak corresponds to a specific interplanar spacing (d-spacing) within the crystal lattice. The resulting diffractogram—a plot of intensity versus 2θ—serves as a unique "fingerprint" for a specific crystalline solid. acs.org The PXRD pattern of a newly synthesized batch of this compound can be compared against a reference pattern (ideally one calculated from its known single-crystal structure) to confirm its identity and phase purity. The absence of unexpected peaks indicates a pure sample, while additional peaks would suggest the presence of impurities or a different polymorphic form.

Hypothetical Powder X-ray Diffraction Data for this compound

This table presents a representative list of diffraction peaks that could be expected for the title compound. The positions and intensities are illustrative. acs.orgnih.gov

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 45 |

| 15.8 | 5.61 | 80 |

| 18.2 | 4.87 | 30 |

| 20.5 | 4.33 | 100 |

| 22.1 | 4.02 | 65 |

| 25.2 | 3.53 | 90 |

| 28.9 | 3.09 | 50 |

| 31.7 | 2.82 | 75 |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net By analyzing the frequencies at which a molecule absorbs (IR) or scatters (Raman) light, one can identify the functional groups present and gain insight into the molecular structure and conformation. researchgate.netnih.gov

Raman spectroscopy would provide complementary information. While the N-H⁺ stretch is often weak in Raman, the C-H and C-C skeletal vibrations of the heterocyclic rings would be strong and well-defined. The combination of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. nih.gov

Hypothetical Vibrational Band Assignments for this compound

This table lists expected vibrational frequencies for the key functional groups in the title compound. nih.govresearchgate.netnih.gov

| FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Assignment |

| 2945 (s) | 2940 (s) | Asymmetric C-H stretch (CH₂) |

| 2860 (m) | 2855 (s) | Symmetric C-H stretch (CH₂) |

| 2700-2400 (broad, s) | - | N-H⁺ stretch (amine salt) |

| 1465 (m) | 1460 (w) | CH₂ scissoring |

| 1350 (m) | 1345 (m) | CH₂ wagging |

| 1120 (s) | 1115 (m) | C-N stretch |

| 980 (m) | 985 (s) | Ring breathing mode |

(s = strong, m = medium, w = weak)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if chiral)

The structure of 1-(Azetidin-3-yl)piperidine possesses a chiral center at the C-3 position of the azetidine ring. Consequently, the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers ((R) and (S)). While a racemic mixture (a 1:1 ratio of both enantiomers) is optically inactive, if a single enantiomer is isolated, its stereochemical properties can be investigated using chiroptical spectroscopy. saschirality.org

Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not produce an ECD signal. For an enantiomerically pure sample of this compound, an ECD spectrum would show positive or negative peaks (known as Cotton effects) at the wavelengths of its electronic transitions.

Since the molecule lacks strong chromophores, these transitions would occur in the far-UV region. Although the signals may be weak, they are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. The primary application of ECD here would be the determination of the absolute configuration. This is typically achieved by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum-chemical calculations for one of the enantiomers (e.g., the (S)-form). saschirality.org A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. Furthermore, the intensity of the ECD signal is proportional to the enantiomeric excess of the sample, making it a valuable tool for assessing enantiomeric purity.

Reactivity and Derivatization Chemistry of the 1 Azetidin 3 Yl Piperidine Scaffold

Functionalization Reactions at the Nitrogen Centers (Alkylation, Acylation, and Sulfonylation)

The nitrogen atoms within the 1-(azetidin-3-yl)piperidine (B158807) scaffold exhibit distinct reactivity profiles, allowing for selective functionalization. The piperidine (B6355638) nitrogen, being a typical secondary amine, readily undergoes a variety of standard transformations. In contrast, the azetidine (B1206935) nitrogen, part of a strained four-membered ring, also serves as a key site for derivatization.

Alkylation: The nitrogen atoms can be functionalized through alkylation reactions. For instance, reductive amination and simple alkylation can introduce a range of substituents. rsc.org The piperidine nitrogen is generally more nucleophilic and will typically react preferentially under standard alkylation conditions. However, selective N-alkylation of the azetidine ring can be achieved, often through strategic choice of reagents and reaction conditions.

Acylation: Acylation of the nitrogen centers is a common method for introducing amide functionalities. This can be accomplished using various acylating agents such as acid chlorides and anhydrides. Similar to alkylation, the piperidine nitrogen is more reactive towards acylation.

Sulfonylation: The nitrogen atoms can also be functionalized by reaction with sulfonyl chlorides to form sulfonamides. This modification can significantly alter the electronic properties and biological activity of the resulting molecule.

| Reaction Type | Reagent Class | Primary Reactive Site | Potential for Selective Functionalization |

|---|---|---|---|

| Alkylation | Alkyl halides, Reductive amination reagents | Piperidine Nitrogen | Possible with specific protecting group strategies or reaction conditions |

| Acylation | Acyl chlorides, Anhydrides | Piperidine Nitrogen | Generally favors the less sterically hindered and more nucleophilic piperidine nitrogen |

| Sulfonylation | Sulfonyl chlorides | Piperidine Nitrogen | Can be directed to either nitrogen, but piperidine is typically more reactive |

Substitution and Functional Group Interconversion Reactions at Peripheral Positions of the Azetidine and Piperidine Rings

Beyond the nitrogen centers, the carbon skeletons of both the azetidine and piperidine rings offer opportunities for functionalization.

Piperidine Ring: The piperidine ring, being a more common motif in organic synthesis, has well-established methods for C-H functionalization. nih.govchemrxiv.orgresearchgate.netnih.govacs.org These reactions can introduce substituents at various positions, although the electronic effects of the nitrogen atom often direct reactivity to the α-position. researchgate.net Functional group interconversions of existing substituents on the piperidine ring can also be readily achieved using standard synthetic methodologies. acs.org

Azetidine Ring: The functionalization of the azetidine ring at positions other than the nitrogen is more challenging due to its strained nature. However, methods for the synthesis of substituted azetidines are known, which can then be incorporated into the 1-(azetidin-3-yl)piperidine scaffold. nih.govorganic-chemistry.org For instance, the synthesis of 3-iodoazetidines provides a handle for further cross-coupling reactions. rsc.org

Ring-Opening and Ring-Expansion Reactions of the Azetidine Moiety

The inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to novel molecular scaffolds. rsc.org

Ring-Opening Reactions: The azetidine ring can be opened by various nucleophiles, often under acidic conditions or after quaternization of the nitrogen atom. magtech.com.cnnih.govyoutube.com The regioselectivity of the ring-opening is influenced by the substituents on the ring. magtech.com.cn For example, acid-mediated intramolecular ring-opening can occur via nucleophilic attack of a pendant group. nih.gov This reactivity highlights a potential instability of the azetidine ring under certain conditions. nih.govresearchgate.net

Ring-Expansion Reactions: The four-membered azetidine ring can be expanded to larger heterocycles, such as pyrrolidines. nih.govacs.org One strategy involves a nih.govmagtech.com.cn-Stevens rearrangement of an ammonium (B1175870) ylide, which can be generated by the reaction of the azetidine with a diazo compound in the presence of a catalyst. nih.govacs.org

Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for diversifying the 1-(azetidin-3-yl)piperidine scaffold. These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds.

Palladium and nickel catalysts are commonly employed for these transformations. For instance, palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids can lead to the formation of 2-aryl azetidines through a migration/coupling process. nih.gov Iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has also been developed, allowing for the introduction of a variety of aryl, heteroaryl, vinyl, and alkyl groups. rsc.orgkaust.edu.sa Nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling reactions of azetidine derivatives have also been reported. researchgate.net

| Catalyst | Coupling Partner 1 | Coupling Partner 2 | Resulting Bond | Reference |

|---|---|---|---|---|

| Palladium | 3-Iodoazetidine | Aryl Boronic Acid | C-C (Aryl) | nih.gov |

| Iron | 3-Iodoazetidine | Grignard Reagent | C-C (Aryl, Heteroaryl, Vinyl, Alkyl) | rsc.orgkaust.edu.sa |

| Nickel | Azetidine derivative | Aryl Boronic Acid | C-C (Aryl) | researchgate.netcalstate.edu |

Stereoselective Derivatization and Applications in Chiral Pool Synthesis

The synthesis of enantiomerically pure 1-(azetidin-3-yl)piperidine derivatives is of significant interest for applications in medicinal chemistry. Chiral azetidine and piperidine building blocks can be prepared through various asymmetric synthetic methods.

Chiral azetidines can be synthesized from chiral precursors, such as amino acids, or through asymmetric catalysis. nih.govnih.govresearchgate.net For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones. nih.gov Similarly, chiral piperidine derivatives can be obtained through asymmetric C-H functionalization or by kinetic resolution. nih.govacs.org These chiral building blocks can then be used in the synthesis of stereochemically defined 1-(azetidin-3-yl)piperidine analogues. researchgate.net

Investigation of Heterocyclic Nitrogen Basicity and Nucleophilicity Under Various Conditions

The basicity and nucleophilicity of the two nitrogen atoms in 1-(azetidin-3-yl)piperidine are key determinants of its reactivity. The piperidine nitrogen is a typical secondary amine with a pKa of its conjugate acid around 11.22. wikipedia.org The azetidine nitrogen is also basic, with a reported pKa of its conjugate acid being 11.29. wikipedia.org

However, the pKa of the azetidine nitrogen can be significantly influenced by substituents. For example, in certain N-substituted azetidines, the pKa of the azetidine nitrogen can be much lower, affecting its reactivity. nih.gov The nucleophilicity of the nitrogen atoms follows a similar trend, with the piperidine nitrogen generally being more nucleophilic. youtube.com This difference in reactivity can be exploited for selective functionalization.

Reactivity Profiles of the Azetidine and Piperidine Rings in Acidic and Basic Media

The stability and reactivity of the azetidine and piperidine rings differ significantly, particularly in acidic and basic media.

Piperidine Ring: The piperidine ring is generally stable under both acidic and basic conditions. It can be protonated in acidic media, but the ring itself does not readily undergo cleavage.

Azetidine Ring: The azetidine ring is more susceptible to decomposition, especially in acidic media. nih.gov Protonation of the azetidine nitrogen increases the ring strain and can facilitate nucleophilic attack and subsequent ring-opening. nih.govyoutube.com The rate of this decomposition is pH-dependent, with faster degradation observed at lower pH values. nih.gov While generally more stable in basic media, strong bases can promote elimination reactions in appropriately substituted azetidines. nih.gov

Applications of 1 Azetidin 3 Yl Piperidine Hydrochloride in Advanced Chemical Research Non Biological and Non Clinical

As a Chiral Building Block or Scaffold in Asymmetric Organic Synthesis

The inherent chirality of 1-(Azetidin-3-yl)piperidine (B158807) hydrochloride, stemming from the stereocenter at the 3-position of the azetidine (B1206935) ring, positions it as a potential chiral building block. In asymmetric synthesis, the use of enantiomerically pure starting materials is crucial for the construction of complex chiral molecules. While specific examples of its direct use are not prevalent in the literature, its structural motifs are found in various chiral auxiliaries and synthons.

Theoretically, the distinct steric and electronic environments of the azetidinyl and piperidinyl nitrogen atoms could be exploited to direct stereoselective transformations. For instance, one nitrogen could be protected while the other is functionalized, leading to the synthesis of novel chiral ligands or catalysts. The rigid azetidine ring could impart a high degree of conformational rigidity, which is often beneficial for achieving high levels of stereocontrol in asymmetric reactions.

Table 1: Potential Asymmetric Transformations Utilizing 1-(Azetidin-3-yl)piperidine as a Chiral Scaffold

| Transformation Type | Potential Role of 1-(Azetidin-3-yl)piperidine | Desired Outcome |

| Asymmetric Alkylation | Chiral ligand for a metal catalyst | Enantioselective C-C bond formation |

| Asymmetric Hydrogenation | Chiral ligand for a transition metal | Synthesis of chiral alkanes |

| Asymmetric Aldol Reaction | Chiral base or organocatalyst | Enantioselective synthesis of β-hydroxy carbonyls |

| Diastereoselective Reactions | Chiral auxiliary | Control of stereochemistry in new stereocenter formation |

Development of Ligands and Organocatalysts for Specific Chemical Transformations

The presence of two secondary amine functionalities makes 1-(Azetidin-3-yl)piperidine hydrochloride an attractive scaffold for the development of novel ligands and organocatalysts. The differential reactivity of the azetidine and piperidine (B6355638) nitrogens could allow for selective derivatization, leading to a diverse range of bidentate or monodentate ligands.

These ligands could find application in a variety of metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis. The specific bite angle and electronic properties of the resulting metal complexes would be dictated by the substitution pattern on the 1-(Azetidin-3-yl)piperidine backbone.

In the realm of organocatalysis, derivatives of this compound could function as chiral amines or Brønsted bases. The strategic placement of functional groups could create a well-defined chiral pocket, enabling enantioselective transformations.

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) as Linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of organic linkers or building blocks that connect metal nodes (in MOFs) or form extended covalent networks (in COFs).

While no published research explicitly details the use of this compound as a linker in MOFs or COFs, its structure suggests potential. The diamine nature of the molecule allows for it to be functionalized with appropriate coordinating groups (e.g., carboxylic acids, pyridyl groups) to serve as a linker. The inherent chirality of the linker could lead to the formation of chiral MOFs or COFs, which are of significant interest for applications in enantioselective separations and catalysis. The combination of the rigid azetidine and flexible piperidine could also introduce interesting dynamic properties to the resulting framework.

Utilization in Polymer Chemistry and Functional Material Development

The bifunctional nature of this compound also lends itself to applications in polymer chemistry.

As a Monomer or Cross-linking Agent for Advanced Polymeric Materials

Derivatives of 1-(Azetidin-3-yl)piperidine could be employed as monomers in polymerization reactions. For example, functionalization with polymerizable groups like acrylates or styrenes would allow for its incorporation into polymer chains. The resulting polymers would possess pendant azetidinylpiperidine units, which could be further modified to introduce specific functionalities or to act as sites for cross-linking.

Role in Supramolecular Chemistry and Self-Assembly Processes

The ability of the nitrogen atoms in this compound to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for use in supramolecular chemistry. The molecule could act as a building block for the self-assembly of larger, well-defined architectures. The specific geometry and directionality of the hydrogen bonds would be influenced by the conformation of the piperidine and azetidine rings.

Design and Synthesis of Chemical Probes and Analytical Reagents for In Vitro Chemical Systems

Chemical probes are essential tools for studying chemical and biological systems. The 1-(Azetidin-3-yl)piperidine scaffold could be functionalized with reporter groups, such as fluorophores or chromophores, to create novel chemical probes. The binding properties of the piperidine and azetidine nitrogens could be tuned to selectively interact with specific analytes. For instance, probes could be designed to detect metal ions or small organic molecules in solution. The change in the spectroscopic properties of the reporter group upon binding would serve as the analytical signal.

Application in Green Chemistry Methodologies and Sustainable Synthesis

Despite the growing importance of green chemistry principles in modern synthetic processes, a thorough review of available scientific literature reveals a notable lack of specific research focused on the application of This compound in sustainable synthesis and green chemistry methodologies. While the synthesis of related heterocyclic compounds, such as piperidine and azetidine derivatives, has been the subject of green chemistry research, this particular compound has not been highlighted in these studies.

General strategies for the environmentally friendly synthesis of piperidines and azetidines often focus on the use of biocatalysts, less toxic solvents, and energy-efficient reaction conditions. For instance, studies have explored the use of deep eutectic solvents, which are biodegradable and have low toxicity, as a medium for the synthesis of piperidin-4-one derivatives. Similarly, biocatalytic methods employing enzymes like Candida antarctica lipase (B570770) B (CALB) have been developed for the synthesis of piperidines. In the realm of azetidine synthesis, efforts have been made to develop routes that avoid hazardous reagents and minimize waste.

However, the synthesis of This compound itself is not prominently featured in the context of these green approaches. The available literature does not provide specific examples or detailed research findings on its use as a catalyst, a building block in sustainable processes, or its synthesis using green chemistry protocols.

The absence of such data precludes the creation of detailed data tables on reaction yields, solvent effects, or catalyst efficiency related to the sustainable synthesis or application of This compound . Future research in the field of green chemistry may yet explore the potential of this compound in developing more environmentally benign synthetic routes.

Advanced Analytical Methodologies for Research and Quality Control of 1 Azetidin 3 Yl Piperidine Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Isomer Separation, and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1-(Azetidin-3-yl)piperidine (B158807) hydrochloride. Its versatility allows for the assessment of purity by separating the main compound from any process-related impurities or degradation products. A typical reversed-phase HPLC (RP-HPLC) method would be developed to achieve this. Since the target compound lacks a strong chromophore, derivatization with an agent like benzoyl chloride or p-toluenesulfonyl chloride might be employed to allow for UV detection. researchgate.netgoogle.com Alternatively, a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), could be utilized.

A representative RP-HPLC method for purity analysis is outlined in the table below.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm (or CAD/ELSD) |

| Injection Volume | 10 µL |

Since the 3-position of the azetidine (B1206935) ring in 1-(Azetidin-3-yl)piperidine is a chiral center, the compound can exist as a pair of enantiomers. It is often a regulatory requirement to produce a single enantiomer, as different enantiomers can have distinct pharmacological and toxicological profiles. Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of the desired product. nih.gov

This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely successful for a broad range of chiral separations. sigmaaldrich.comresearchgate.net The choice of mobile phase (normal-phase, reversed-phase, or polar ionic mode) is critical and is optimized to achieve baseline resolution between the two enantiomers. sigmaaldrich.com For compounds like 1-(Azetidin-3-yl)piperidine which lack a UV chromophore, pre-column derivatization with a UV-active agent is a common strategy to facilitate detection. researchgate.netnih.gov

Table 2: Example Chiral HPLC Method for Enantiomeric Resolution

| Parameter | Condition |

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or similar amylose-based CSP) |

| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 230 nm (after derivatization) |

| Resolution (Rs) | > 2.0 between enantiomers |

During synthesis and stability studies, unknown impurities or related analogs may be detected. To perform structural elucidation (e.g., by NMR or high-resolution mass spectrometry), these compounds must be isolated in sufficient quantity and purity. Preparative HPLC is the method of choice for this task. lcms.czresearchgate.net The process involves scaling up an optimized analytical HPLC method to a larger column with a higher loading capacity. psu.edu Fraction collection is triggered by the detector signal, allowing for the selective isolation of target peaks. waters.com This technique is invaluable for obtaining pure samples of impurities for characterization and for preparing high-purity reference standards. lcms.cz

Gas Chromatography (GC) for Volatile Impurity Profiling and Reaction Monitoring in Synthesis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of 1-(Azetidin-3-yl)piperidine hydrochloride, GC is primarily used to detect and quantify residual solvents from the manufacturing process. nih.govresearchgate.net These solvents (e.g., acetone, isopropanol, toluene) are used during synthesis and purification, and their levels in the final API are strictly controlled according to regulatory guidelines. nih.gov Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is the standard method for this analysis, offering high sensitivity and reproducibility for a wide range of common solvents. researchgate.netnih.gov

Furthermore, GC can be used to monitor the progress of certain synthetic steps, particularly if volatile reactants, intermediates, or byproducts are involved. nih.gov

Table 3: Typical HS-GC-FID Parameters for Residual Solvent Analysis

| Parameter | Condition |

| Column | DB-624 or equivalent, 30 m x 0.53 mm, 3.0 µm |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | 40 °C (hold 5 min) to 240 °C at 10 °C/min (hold 5 min) |

| Injector | Split, 150 °C |

| Detector | FID, 250 °C |

| Headspace Vial Temp. | 80 °C |

| Headspace Incubation Time | 20 minutes |

Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis of Charged Species

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. nih.gov As this compound is an amine salt, it is charged in solution, making it an ideal candidate for CE analysis. nih.gov CE offers very high separation efficiency and requires minimal sample and reagent consumption. creative-proteomics.com It can be used as an orthogonal technique to HPLC for purity determination and impurity profiling. mdpi.com Furthermore, CE is particularly well-suited for separating species with small differences in charge, such as deaminated or other charged impurities, and for analyzing the counter-ion (chloride) content. nih.gov Chiral separations can also be achieved in CE by adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte. creative-proteomics.com

Advanced Titrimetric Methods for Precise Quantification of Hydrochloride Salt Content

The precise quantification of the hydrochloride salt content is crucial for determining the exact strength and dosage of the API. While simple acid-base titration can be used, advanced titrimetric methods offer greater precision and accuracy. Potentiometric titration is a common advanced method where the endpoint is determined by monitoring the potential of an ion-selective electrode, rather than a color change. For the hydrochloride content, an argentometric titration (using silver nitrate (B79036) as the titrant) is employed. The endpoint is detected by a silver electrode, which responds to the change in silver ion concentration as silver chloride precipitates. This automated method provides highly reproducible and accurate results for the salt content.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis and Trace Component Identification in Reaction Studies

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are indispensable for modern pharmaceutical analysis.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for identifying unknown impurities and degradation products. nih.gov An HPLC system separates the components of a mixture, which are then introduced into a mass spectrometer. The MS provides mass information, and tandem MS (MS/MS) allows for the fragmentation of selected ions to gain structural information. nih.gov This technique is exceptionally sensitive and specific, enabling the identification of trace-level impurities in the API or in samples from reaction monitoring studies. nih.gov

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) offers enhanced selectivity and sensitivity over GC-FID for analyzing volatile and semi-volatile compounds. youtube.com It is particularly useful for the unambiguous identification of trace-level volatile impurities or for analyzing complex reaction mixtures where co-elution might be an issue with a standard detector. nih.gov

Future Directions and Emerging Research Avenues for 1 Azetidin 3 Yl Piperidine Hydrochloride

Exploration of Unconventional and Novel Synthetic Pathways to the Core Structure

The synthesis of four-membered rings like azetidine (B1206935) has traditionally been challenging. mit.edumedwinpublishers.com However, recent advancements are paving the way for more efficient and versatile methods to construct the azetidine core, which is central to 1-(Azetidin-3-yl)piperidine (B158807) hydrochloride.

A significant area of development is the use of photochemical reactions . The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool for synthesizing functionalized azetidines. acs.orgresearchgate.net Initially limited by the photoisomerization of acyclic imines, recent breakthroughs have expanded its scope. acs.org For instance, visible-light-mediated aza Paternò-Büchi reactions, sometimes using an iridium(III) photocatalyst, can activate precursors like 2-isoxazoline-3-carboxylates to react with alkenes, providing access to densely functionalized azetidines that were previously difficult to obtain. rsc.orgnih.gov

Another promising frontier is radical cyclization . Historically, the 4-exo-dig cyclization needed to form the azetidine ring was considered unfavorable. nih.gov New methods, however, have demonstrated its feasibility. Copper-catalyzed photoinduced radical cyclization of ynamides, for example, allows for the smooth formation of azetidines with excellent control over regioselectivity. nih.gov Similarly, radical strain-release (RSR) photocatalysis, which uses visible light to generate radical intermediates from azabicyclo[1.1.0]butanes (ABBs), provides a mild and efficient route to diverse azetidine structures. chemrxiv.orgchemrxiv.org

Other innovative strategies include:

Intramolecular SN2 reactions : This classic approach remains relevant, with ongoing research into new leaving groups and reaction conditions to improve yields and substrate scope for forming the azetidine ring. frontiersin.orgresearchgate.net

Ring expansion : Methods involving the expansion of smaller rings, such as N-tosylaziridines, are being explored to produce specific azetidine derivatives. medwinpublishers.com

Gold-catalyzed cyclization : The use of gold catalysts to promote the oxidative cyclization of N-propargylsulfonamides presents a flexible pathway to chiral azetidin-3-ones, which are key precursors for further functionalization. nih.gov

These evolving synthetic strategies are crucial for producing not only the basic azetidinyl-piperidine core but also a wide array of its derivatives for diverse applications.

Integration into New Catalytic Systems and Methodologies for Enhanced Selectivity

To overcome the challenges of synthesizing strained four-membered rings, researchers are increasingly turning to novel catalytic systems that offer enhanced control over reaction outcomes. The focus is on achieving high yields and, critically, high selectivity (both regio- and stereoselectivity).

Transition-metal catalysis is at the forefront of this effort:

Copper Catalysis : Heteroleptic copper complexes have proven effective in photoredox catalysis for activating organic halides and mediating the radical cyclization of ynamides to form azetidines. nih.gov

Lanthanide Catalysis : Lanthanum triflate (La(OTf)₃) has been successfully employed as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields even with sensitive functional groups present. frontiersin.org

Palladium Catalysis : Palladium-catalyzed reactions, such as C(sp³)–H arylation, have been developed for the site-selective functionalization of complex molecules containing azetidine precursors. rsc.org In some cases, these reactions can be directed to form azetidine rings as a key product. nih.gov

Iridium Photocatalysis : Iridium-based photosensitizers are instrumental in aza Paternò-Büchi reactions, where they facilitate triplet energy transfer to activate oxime precursors for cycloaddition with alkenes. rsc.org

Beyond metal-based systems, organocatalysis is also gaining traction. For instance, the DBU-catalyzed Horner–Wadsworth–Emmons reaction is a key step in producing (N-Boc-azetidin-3-ylidene)acetate, a precursor that can be further functionalized via aza-Michael additions to create substituted azetidines. nih.gov The development of these catalytic methodologies is essential for synthesizing specific isomers of complex molecules like 1-(Azetidin-3-yl)piperidine hydrochloride, which is often crucial for their intended biological or material function.

Expansion of Computational Modeling for Predictive Synthesis and Scaffold Design

As synthetic pathways become more complex, traditional trial-and-error approaches to reaction optimization are inefficient. Computational chemistry is emerging as an indispensable tool for predicting reaction outcomes and designing novel molecular scaffolds.

Recent collaborative research has demonstrated the power of using computational models to pre-screen reactants for azetidine synthesis. mit.edu By calculating the frontier orbital energies of potential precursors like alkenes and oximes, researchers can predict which pairs will react successfully under photocatalytic conditions. mit.eduacs.org The models work by identifying reactants with closely matched energy levels in their excited states, which lowers the energy barrier for the reaction to proceed. mit.edu

This predictive capability offers several advantages:

Accelerated Discovery : It allows chemists to rule out unviable reactions before ever stepping into the lab, saving time and resources. acs.org

Expanded Substrate Scope : Models can identify a much wider range of suitable substrates than might be considered through intuition alone, opening access to previously unseen azetidine structures. mit.eduacs.org

Mechanistic Insight : DFT (Density Functional Theory) calculations are used to understand the underlying mechanisms of reactions, such as explaining the preference for a 4-exo-dig cyclization over a 5-endo-dig pathway in radical reactions. nih.govchemrxiv.org

The success of these models in predicting accurate outcomes for numerous experimental reactions, including the synthesis of derivatives of FDA-approved drugs, underscores the transformative potential of computational chemistry in this field. mit.edu Future work will likely involve refining these models and applying them to the design of entirely new scaffolds based on the azetidinyl-piperidine motif for specific functions.

Development of Advanced Functional Materials Utilizing the Azetidinyl-Piperidine Moiety

While much of the interest in azetidine derivatives has been in medicinal chemistry, the unique properties of the azetidine ring also make it a valuable component for advanced functional materials. nih.govijmrset.com The strained four-membered ring can impart specific physical and chemical characteristics to a larger molecule.

A notable emerging application is in the field of energetic materials . nih.gov Research has shown that densely functionalized azetidines, synthesized via scalable visible-light-mediated aza Paternò-Büchi reactions, can serve as novel energetic compounds. nih.govresearchgate.net The stereochemistry and substitution pattern of the azetidine ring have a significant impact on the physical properties of these materials, influencing characteristics like melting point and stability. nih.gov This tunability makes them excellent candidates for applications such as solid melt-castable explosives or liquid propellant plasticizers. nih.gov

The potential applications extend beyond energetics. The rigidity and defined three-dimensional structure of the azetidinyl-piperidine scaffold could be exploited in other areas of materials science, including:

Polymers : The bifunctional nature of the core structure could be used to create novel polymers with unique thermal or mechanical properties.

Ligands for Catalysis : The nitrogen atoms in the scaffold could serve as coordination sites for metal catalysts, with the rigid framework influencing the selectivity of catalytic transformations.

The continued development of efficient synthetic routes will be critical to exploring these possibilities and establishing the azetidinyl-piperidine moiety as a versatile building block in materials science. nih.govresearchgate.net

Prospects in Sustainable Synthesis and Biocatalytic Approaches

In line with the broader push for "green chemistry," a key future direction is the development of more sustainable methods for synthesizing this compound and its derivatives. This involves reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One area of focus is replacing hazardous reagents with safer, more environmentally benign alternatives. In solid-phase peptide synthesis (SPPS), a field that often uses similar amine building blocks, research has identified greener alternatives to piperidine (B6355638) for the Fmoc deprotection step. rsc.org For example, 3-(diethylamino)propylamine (B94944) (DEAPA) has been shown to be a viable replacement that can also minimize the formation of side products. rsc.org Applying similar principles to the synthesis and modification of the azetidinyl-piperidine core could significantly reduce the environmental impact of its production.

Another avenue is the exploration of biocatalytic approaches . While specific biocatalysts for the synthesis of this compound have not been extensively reported, the use of enzymes in producing complex chiral molecules is a rapidly growing field. Enzymes offer the potential for extremely high stereoselectivity under mild, aqueous conditions, which is a hallmark of green chemistry. Future research could focus on discovering or engineering enzymes capable of key synthetic steps, such as:

Asymmetric reduction of ketone precursors to form specific chiral alcohols.

Enzymatic amination or cyclization reactions to form the heterocyclic rings.

The development of such biocatalytic routes would represent a major step forward in the sustainable production of these valuable chemical building blocks.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The future of research on the azetidinyl-piperidine scaffold lies at the intersection of multiple scientific disciplines. The collaboration between synthetic organic chemistry and materials science is particularly crucial for translating novel molecular designs into functional applications.

The development of azetidine-based energetic materials serves as a prime example of this synergy. nih.gov Synthetic chemists devise scalable photochemical methods to produce new azetidine compounds, while materials scientists characterize their physical properties (like density and thermal stability) and evaluate their performance as explosives or propellants. nih.govresearchgate.net This feedback loop, where material performance guides further synthetic efforts, is essential for innovation.

Similarly, the interface with medicinal chemistry and chemical biology drives much of the synthetic innovation. The identification of the azetidine ring as a valuable pharmacophore or a bioisostere for other common heterocycles like piperidine and morpholine (B109124) stimulates the demand for new synthetic routes. nih.govresearchgate.net For example, research into LATS1/2 kinase inhibitors for regenerative medicine has involved synthesizing and testing various azetidine- and piperidine-containing analogues to optimize biological activity and selectivity. acs.orgacs.org This interdisciplinary work requires:

Synthetic chemists to build diverse libraries of compounds. nih.gov

Computational chemists to model interactions with biological targets.

Biologists to test the compounds in cellular and in vivo assays.

This collaborative approach ensures that synthetic efforts are directed toward molecules with the greatest potential for real-world impact, whether in medicine or advanced materials. ijmrset.com

Q & A

Q. What are the optimal synthetic routes for 1-(Azetidin-3-yl)piperidine hydrochloride?

The synthesis typically involves multi-step reactions combining azetidine and piperidine derivatives. Key steps include:

- Cyclization : Using azetidine precursors with piperidine rings under controlled pH (e.g., sodium hydroxide for acid neutralization) .

- Salt formation : Hydrochloric acid treatment to stabilize the compound as a hydrochloride salt, enhancing solubility and crystallinity .

- Purification : Column chromatography or recrystallization to achieve >95% purity . Methodological Tip: Monitor reaction progress via TLC or HPLC, referencing protocols from analogous piperidine derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm azetidine-piperidine fusion and hydrochloride salt formation .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 250–260 nm) to assess purity .

- Mass Spectrometry : ESI-MS for molecular weight verification (expected [M+H]⁺ ≈ 191.1 g/mol) . Critical Note: Cross-validate solubility data (e.g., in DMSO or water) using dynamic light scattering to address inconsistencies .

Q. How can researchers ensure compound stability during storage?

- Store at -20°C in airtight, light-protected containers to prevent degradation .

- Prefer lyophilized forms for long-term stability, as hydrochloride salts are hygroscopic .

- Regularly validate stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on azetidine/piperidine) influence biological activity?

- Azetidine Ring Modifications : Introducing electron-withdrawing groups (e.g., Cl) enhances receptor binding affinity, as seen in dichlorobenzyl-piperidine analogs .

- Piperidine Functionalization : N-methylation reduces metabolic clearance but may decrease solubility . Case Study: Chiral analogs (e.g., R-configuration) show 3-fold higher activity in enzyme inhibition assays compared to S-forms . Experimental Design: Use molecular docking paired with mutagenesis studies to map binding pockets .

Q. How can contradictions in pharmacological data (e.g., receptor selectivity) be resolved?

- Dose-Response Analysis : Validate target engagement via IC₅₀ shifts under varying assay conditions (e.g., ATP levels in kinase studies) .

- Off-Target Profiling : Screen against related receptors (e.g., GPCR panels) to identify cross-reactivity .

- Data Normalization : Use internal standards (e.g., β-actin in Western blots) to control for batch variability .

Q. What strategies improve solubility-stability trade-offs in aqueous formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.